molecular formula C9H16O3 B14544698 Propyl 2-oxohexanoate CAS No. 62123-50-6

Propyl 2-oxohexanoate

Cat. No.: B14544698
CAS No.: 62123-50-6
M. Wt: 172.22 g/mol
InChI Key: WVZCLGDHXINTSV-UHFFFAOYSA-N
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Description

Propyl 2-oxohexanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from 2-oxohexanoic acid and propanol. This compound is characterized by its ester functional group and a ketone group located at the second carbon of the hexanoic acid chain. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-oxohexanoate can be synthesized through the esterification of 2-oxohexanoic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-oxohexanoic acid derivatives.

    Reduction: Propyl 2-hydroxyhexanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propyl 2-oxohexanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propyl 2-oxohexanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological activity. For example, the ketone group can undergo reduction to form alcohols, which may interact with enzymes and other biomolecules. Additionally, the ester group can be hydrolyzed to release 2-oxohexanoic acid and propanol, which may have distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxohexanoic acid: The parent acid of propyl 2-oxohexanoate, sharing similar chemical properties but lacking the ester group.

    Propyl acetate: An ester with a similar structure but without the ketone group.

    Ethyl 2-oxohexanoate: An ester with a similar structure but with an ethyl group instead of a propyl group.

Uniqueness

This compound is unique due to the presence of both an ester and a ketone functional group, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

propyl 2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(10)9(11)12-7-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZCLGDHXINTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482533
Record name propyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-50-6
Record name propyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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